Cas no 59097-99-3 (Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2))
![Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2) structure](https://fr.kuujia.com/scimg/cas/59097-99-3x500.png)
59097-99-3 structure
Nom du produit:Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2)
Numéro CAS:59097-99-3
Le MF:C60H69ClN6O14S2
Mégawatts:1197.80467295647
CID:1612202
PubChem ID:135571058
Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2) Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2)
- Benzoic acid, 3-((8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-(5-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-3-chloro-4-hydroxy-2-methylphenoxy)-, 1-butyl ester, compd. with pyridine (1:2)
- (3Z)-5-(acetylamino)-3-(2-{2-[5-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-3-chloro-4-hydroxy-2-methylphenoxy]-5-(butoxycarbonyl)phenyl}hydrazinylidene)-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid - pyridine (1:2)
- (3Z)-5-acetamido-3-[[2-[5-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-3-chloro-4-hydroxy-2-methylphenoxy]-5-butoxycarbonylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonic acid,pyridin
- Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd.
- (3Z)-5-(acetylamino)-3-(2-{2-[5-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-3-chloro-4-hydroxy-2-methylphenoxy]-5-(butoxycarbonyl)phenyl}hydrazinylidene)-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid - py
- EINECS 261-602-9
- NS00056229
- 59097-99-3
-
- Piscine à noyau: InChI=1S/C50H59ClN4O14S2.2C5H5N/c1-11-15-20-67-48(60)29-16-18-39(34(22-29)54-55-44-41(71(64,65)66)23-30-21-32(70(61,62)63)25-35(52-28(6)56)42(30)46(44)58)69-40-26-36(45(57)43(51)27(40)5)53-47(59)37(12-2)68-38-19-17-31(49(7,8)13-3)24-33(38)50(9,10)14-4;2*1-2-4-6-5-3-1/h16-19,21-26,37,57-58H,11-15,20H2,1-10H3,(H,52,56)(H,53,59)(H,61,62,63)(H,64,65,66);2*1-5H
- La clé Inchi: GTDJETMMOMKJCD-UHFFFAOYSA-N
- Sourire: CCCCOC(=O)C1=CC(=C(C=C1)OC2=C(C(=C(C(=C2)NC(=O)C(CC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)O)Cl)C)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O.C1=CC=NC=C1.C1=CC=NC=C1
Propriétés calculées
- Qualité précise: 1196.40057
- Masse isotopique unique: 1196.40017
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 18
- Comptage des atomes lourds: 83
- Nombre de liaisons rotatives: 21
- Complexité: 2210
- Nombre d'unités de liaison covalente: 3
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 316
Propriétés expérimentales
- Le PSA: 302.66
Benzoic acid, 3-[[8-(acetylamino)-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-4-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-3-chloro-4-hydroxy-2-methylphenoxy]-, 1-butyl ester, compd. with pyridine (1:2) Littérature connexe
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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2. Back matter
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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